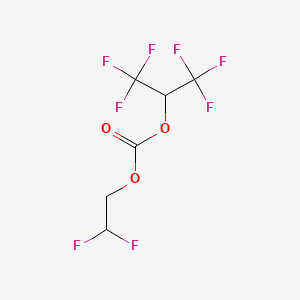

2,2-Difluoroethyl hexafluoroisopropyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluoroethyl hexafluoroisopropyl carbonate is a chemical substance with the molecular formula C6H4F8O3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H4F8O3 . The molecular weight of this compound is 276.082.Wissenschaftliche Forschungsanwendungen

Enhanced Electrolytes for Energy Storage

Understanding the Role of Fluorinated Carbonates in Batteries

Fluorinated carbonates, similar to "2,2-Difluoroethyl hexafluoroisopropyl carbonate," have been studied for their role in improving the stability and performance of battery electrolytes. For instance, the addition of fluorinated electrolyte additives has been shown to enhance the solid electrolyte interphase (SEI) composition, reduce the rate of electrolyte decomposition, and support the preservation of binders in sodium-ion batteries, which is crucial for long-term battery stability and performance (Vogt et al., 2015).

Improved Electrochemical Stability

Research on alkyl borate compounds, which share similarities with fluorinated carbonates in terms of their fluorinated groups, has demonstrated significant improvements in conductivity and electrochemical stability when used as additives in lithium battery electrolytes. This suggests that fluorinated carbonates could offer similar benefits in enhancing battery electrolyte performance, especially in high-voltage applications (Sun et al., 2002).

Advances in Polymer and Materials Science

Polymer Synthesis and Functionalization

The development of functionalized cyclic carbonate monomers using fluorinated intermediates demonstrates the versatility of fluorinated compounds in polymer chemistry. Such methodologies provide a platform for synthesizing biodegradable and biocompatible polymers with a wide range of functionalities, which can be crucial for advancing materials science and engineering applications (Sanders et al., 2010).

High-Performance Polymers

Fluorinated groups in polymers, such as those that would be derived from "this compound," contribute to the development of materials with exceptional properties. For example, the incorporation of fluorinated monomers into aromatic polyethers results in polymers with increased water repellency, higher glass transition temperatures, and improved dielectric properties, making them suitable for a wide range of high-performance applications (Saegusa & Koizumi, 2005).

Safety and Hazards

2,2-Difluoroethyl hexafluoroisopropyl carbonate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2,2-difluoroethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F8O3/c7-2(8)1-16-4(15)17-3(5(9,10)11)6(12,13)14/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCLLYRHWWDVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

![2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2746196.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde](/img/structure/B2746202.png)

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-methoxyethyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one](/img/structure/B2746210.png)

![3-(4-fluorophenoxy)-N-[2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide](/img/structure/B2746211.png)

![N-benzyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2746214.png)

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

![2-{4-[4-(2,5-Dihydroxybenzenesulfonyl)phenyl]-benzenesulfonyl}benzene-1,4-diol](/img/structure/B2746216.png)